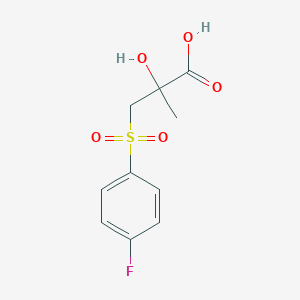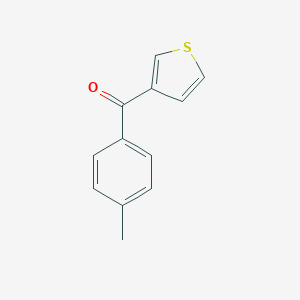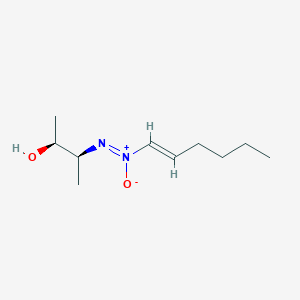
Maniwamycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maniwamycin B is a natural product that belongs to the class of aminocyclitol antibiotics. It was first isolated from the fermentation broth of Streptomyces sp. MK730-62F1 in 2002. Maniwamycin B exhibits potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Aplicaciones Científicas De Investigación
1. Isolation and Biosynthesis of Maniwamycin Analogs
Maniwamycin G, a new analog of Maniwamycin B, was isolated from Streptomyces sp. TOHO-M025. This compound differs from Maniwamycin F, featuring a methoxycarbonyl group instead of an amide. The biosynthesis of Maniwamycin G involves acetate units and amino acids like serine and glutamic acid. This research contributes to understanding the chemical diversity and biosynthetic pathways of maniwamycins (Tatsukawa et al., 2022).
2. Quorum-Sensing Inhibition
Maniwamycins, including Maniwamycin B, have been identified as quorum-sensing inhibitors. Quorum sensing is a microbial communication process that controls virulence gene expression. Maniwamycins showed inhibitory effects on violacein synthesis, controlled by quorum sensing, in Chromobacterium violaceum CV026 (Fukumoto et al., 2015).
3. Antiviral Activity Against Influenza and SARS-CoV-2
Dihydromaniwamycin E, another maniwamycin derivative, exhibited antiviral activity against the influenza (H1N1) virus and SARS-CoV-2. This finding opens possibilities for maniwamycin compounds, including Maniwamycin B, to be explored as potential antiviral agents (Saito et al., 2022).
Propiedades
Número CAS |
122547-71-1 |
|---|---|
Nombre del producto |
Maniwamycin B |
Fórmula molecular |
C10H20N2O2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
[(E)-hex-1-enyl]-[(2S,3S)-3-hydroxybutan-2-yl]imino-oxidoazanium |
InChI |
InChI=1S/C10H20N2O2/c1-4-5-6-7-8-12(14)11-9(2)10(3)13/h7-10,13H,4-6H2,1-3H3/b8-7+,12-11?/t9-,10-/m0/s1 |
Clave InChI |
YSGFBXZSDXVSLM-IZPMOTALSA-N |
SMILES isomérico |
CCCC/C=C/[N+](=N[C@@H](C)[C@H](C)O)[O-] |
SMILES |
CCCCC=C[N+](=NC(C)C(C)O)[O-] |
SMILES canónico |
CCCCC=C[N+](=NC(C)C(C)O)[O-] |
Sinónimos |
2-hydroxybutane-3-NNO-azoxy-1'-(1'-hexene) maniwamycin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



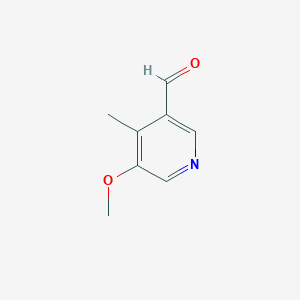
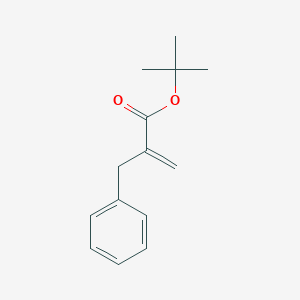
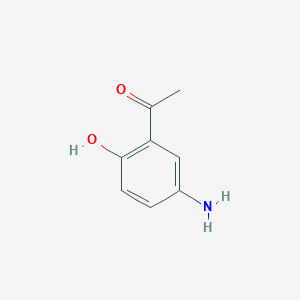

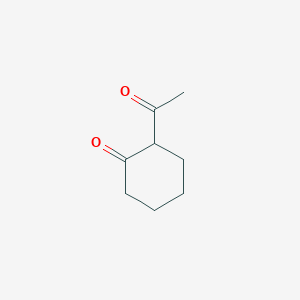
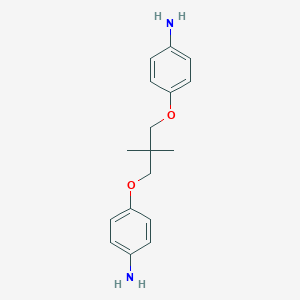
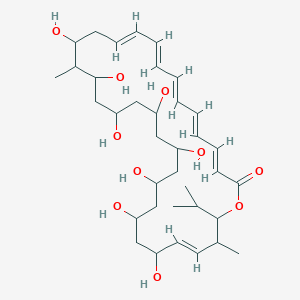

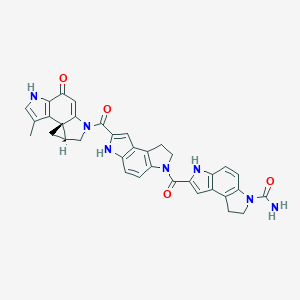
![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)
